6-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione
Overview
Description
6-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C20H20FN3O4S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.11585546 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Soluble Fluorinated Polyamides
Research has demonstrated the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides, characterized by high thermal stability and good solubility in organic solvents, could be of interest in materials science for applications requiring high-temperature resistance and material processing versatility (Xiao-Ling Liu et al., 2013).
Antibacterial Quinolone Antibacterials
The development of new tetracyclic quinolone antibacterials with novel structures has been reported. These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of quinoline derivatives in the development of new antibacterial agents (M. Taguchi et al., 1992).
Quinoxaline Derivatives Synthesis
An efficient and green method for the synthesis of N-heterocycle-fused quinoxalines using dimethyl sulfoxide has been developed. This method could be relevant for the synthesis of heterocyclic compounds, including quinoxaline derivatives, for various scientific applications (C. Xie et al., 2017).
Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s
The synthesis of aromatic poly(ether sulfone)s and poly(ether ketone)s containing naphthalene or quinoline units and methyl-substituted biphenyl-4,4′-diols has been studied. These polymers exhibit good thermal stability, solubility, and mechanical properties, suggesting their potential in high-performance polymer applications (F. Bottino et al., 1995).
Anion Receptors with Enhanced Affinities
The design of neutral anion receptors based on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline has been explored. These compounds bind anions with enhanced affinity, indicating potential applications in sensor technologies and molecular recognition (P. Anzenbacher et al., 2000).
Properties
IUPAC Name |
6-[2-(3-fluorophenyl)pyrrolidin-1-yl]sulfonyl-1,4-dimethylquinoxaline-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-22-17-9-8-15(12-18(17)23(2)20(26)19(22)25)29(27,28)24-10-4-7-16(24)13-5-3-6-14(21)11-13/h3,5-6,8-9,11-12,16H,4,7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATOPILPTWPIKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3C4=CC(=CC=C4)F)N(C(=O)C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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